3-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
Description
3-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidinone ring substituted with a pyrazole moiety. Its molecular formula is C₁₅H₁₁ClN₄O₂, with a molecular weight of 326.7 g/mol (calculated from formula). Key physicochemical properties include a logP of ~2.0–2.5 (estimated from analogs), a polar surface area of ~72 Ų, and hydrogen-bonding capacity (2 donors, 6 acceptors), suggesting moderate solubility and permeability . The compound’s InChIKey (USPCABJDZSAIQX-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its structure is characterized by a meta-chlorobenzamide group, a pyrimidinone ring, and a pyrazole substituent, which collectively influence its electronic and steric properties.
Properties
Molecular Formula |
C14H10ClN5O2 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O2/c15-10-4-1-3-9(7-10)12(21)18-11-8-16-14(19-13(11)22)20-6-2-5-17-20/h1-8H,(H,18,21)(H,16,19,22) |
InChI Key |
USPCABJDZSAIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves a multi-step process. One common method is the nucleophilic addition-elimination reaction. This process starts with the preparation of intermediates, which are then reacted with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, or phenyl hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for the survival of certain parasites . This inhibition disrupts the metabolic pathways of the parasites, leading to their death.
Comparison with Similar Compounds
3-Chloro-N-[1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
- Molecular Formula : C₁₇H₁₆ClN₅O₂
- Molecular Weight : 357.8 g/mol
- Key Differences: 4-Ethyl and 3-methyl substituents on the pyrimidinone and pyrazole rings, respectively. Higher lipophilicity (logP = 2.44) compared to the target compound, likely due to alkyl groups enhancing hydrophobic interactions . Reduced solubility (logSw = -3.45) compared to the target compound, attributed to increased molecular weight and logP .
- Implications : The ethyl and methyl groups may improve membrane permeability but could limit aqueous solubility, affecting bioavailability.
4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide
- Molecular Formula : C₁₅H₁₁ClN₄O₂ (isomeric)
- Key Differences: Para-chloro substitution on the benzamide ring vs. meta in the target compound.
- Implications : Positional isomerism could lead to differences in target selectivity or metabolic stability, though specific activity data are unavailable in the evidence.
Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide
- Structure : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)
- Key Features: Square planar geometry around the nickel center, coordinated via sulfur and oxygen atoms . Molecular formula C₂₄H₂₈Cl₂N₄NiO₂S₂ (MW = 598.23 g/mol), monoclinic crystal system .
Data Table: Comparative Analysis of Target Compound and Analogs
Research Findings and Implications
- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) increase lipophilicity but reduce solubility, highlighting a trade-off in drug design .
- Chlorine Position : Meta vs. para substitution on benzamide alters electronic properties, which may influence interactions with biological targets like enzymes or receptors .
- Metal Coordination : The ability of chlorobenzamide derivatives to form complexes with transition metals opens avenues for materials science or metallodrug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
